Besipirdine
Overview
Description
Besipirdine, also known as this compound hydrochloride or HP749, is an indole-substituted analog of 4-aminopyridine. It was initially developed as a nootropic drug for the treatment of Alzheimer’s disease. This compound has also been explored for its potential in treating obsessive-compulsive disorder and lower urinary tract dysfunctions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of besipirdine involves the reaction of N-propyl-1H-indol-1-amine with 4-chloropyridine under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used is often dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound hydrochloride involves the crystallization of the compound from suitable solvents. The crystal form of this compound hydrochloride (Form I) is characterized by specific physico-chemical properties, including absorption bands in the infrared spectrum and reflections in powder X-ray diffraction .
Chemical Reactions Analysis
Types of Reactions: Besipirdine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the pyridine or indole rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound .
Scientific Research Applications
Chemistry: Besipirdine serves as a model compound for studying indole and pyridine chemistry.
Biology: It has been used in research to understand neurotransmission and receptor interactions.
Mechanism of Action
Besipirdine primarily acts by enhancing cholinergic and adrenergic neurotransmission in the central nervous system. It inhibits voltage-dependent sodium and potassium channels, leading to increased neuronal excitation. This compound also blocks M-channels, which further contributes to its effects on neurotransmission .
Comparison with Similar Compounds
- Duloxetine
- Tomoxetine
- 4-Aminopyridine (parent compound)
Besipirdine’s unique combination of cholinergic and adrenergic activity, along with its ability to inhibit multiple ion channels, sets it apart from these similar compounds .
Properties
IUPAC Name |
N-propyl-N-pyridin-4-ylindol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19/h3-11,13H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPPJICEBWOCKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152361 | |
Record name | Besipirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119257-34-0 | |
Record name | Besipirdine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119257-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Besipirdine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119257340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Besipirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BESIPIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PY16J933 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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